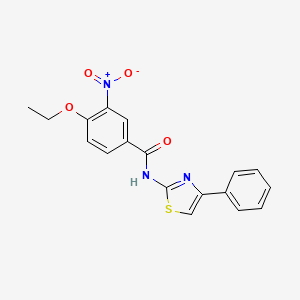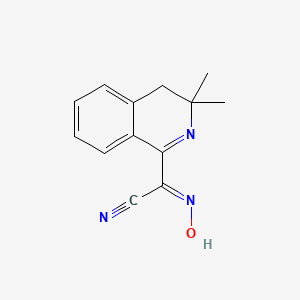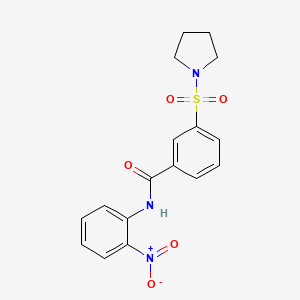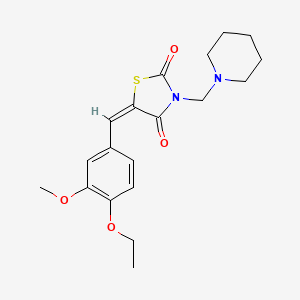![molecular formula C14H9FN4O3 B11528524 7-amino-5-(4-fluorophenyl)-2,4-dihydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11528524.png)
7-amino-5-(4-fluorophenyl)-2,4-dihydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-5-(4-fluorophenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound with a unique structure that combines elements of pyrano and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-5-(4-fluorophenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile typically involves a multi-step process. One common method includes the reaction of cyclic compounds containing active methylene groups with 4-fluorobenzaldehyde and malononitrile in a solution of water and ethanol (1:1 ratio) as a three-component system . This reaction is usually carried out under reflux conditions for a few hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-amino-5-(4-fluorophenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can undergo substitution reactions, particularly at the amino and fluorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
7-amino-5-(4-fluorophenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a tyrosine kinase inhibitor, particularly targeting the epidermal growth factor receptor (EGFR). This makes it a candidate for anticancer drug development.
Materials Science: The unique structure of this compound allows it to be used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is also used in biological research to study enzyme interactions and molecular pathways.
Mechanism of Action
The mechanism of action of 7-amino-5-(4-fluorophenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it mimics ATP and binds to the active site of the EGFR, blocking its activity and thereby inhibiting cell proliferation . The presence of the pyrano and pyrimidine rings enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 7-amino-5-(2,6-dichlorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- 7-amino-5-(2-methoxyphenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- 7-amino-5-(2-bromophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
Uniqueness
The uniqueness of 7-amino-5-(4-fluorophenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile lies in the presence of the fluorophenyl group, which enhances its electronic properties and binding affinity to molecular targets. This makes it a valuable compound for both research and potential therapeutic applications.
Properties
Molecular Formula |
C14H9FN4O3 |
|---|---|
Molecular Weight |
300.24 g/mol |
IUPAC Name |
7-amino-5-(4-fluorophenyl)-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C14H9FN4O3/c15-7-3-1-6(2-4-7)9-8(5-16)11(17)22-13-10(9)12(20)18-14(21)19-13/h1-4,9H,17H2,(H2,18,19,20,21) |
InChI Key |
VXZUZKONSFMPSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11528442.png)

![(2E)-6-acetyl-5-(4-methoxyphenyl)-7-methyl-2-[4-(naphthalen-1-ylmethoxy)benzylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B11528450.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dihydroquinolin-1(2H)-ylmethyl)-N'-[(Z)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11528467.png)
![5-(4-fluorophenyl)-2-{4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]phenyl}-4-phenyl-1H-imidazole](/img/structure/B11528475.png)

![(2-chlorophenyl)[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B11528490.png)
![3-[4-(4-Acetylphenyl)piperazin-1-yl]-1-(2,4-dibromophenyl)pyrrolidine-2,5-dione](/img/structure/B11528494.png)
![N-(3,4-dimethylphenyl)-N-[4-({(2E)-2-[1-(4-ethoxyphenyl)ethylidene]hydrazinyl}carbonyl)benzyl]methanesulfonamide](/img/structure/B11528495.png)
![N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11528498.png)
![N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11528502.png)
![N-(4-chlorophenyl)-5-{[(4-methylphenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B11528515.png)
